N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride
Overview
Description
“N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride” is a chemical compound with the molecular formula C7H12Cl2N2 . It is sold by various scientific research suppliers . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The molecular weight of “this compound” is 195.09 g/mol . The InChI code for the compound is 1S/C7H10N2.2ClH/c1-8-6-7-2-4-9-5-3-7;;/h2-5,8H,6H2,1H3;2*1H . The SMILES representation is CNCC1=CC=NC=C1 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 195.09 g/mol .Scientific Research Applications
Catalytic Applications
The compound has been implicated in studies exploring its catalytic properties, particularly in oxidation reactions. For instance, nonheme oxoiron(IV) complexes using ligands related to N-Methyl-N-(4-pyridylmethyl)amine have shown the capability to oxidize C-H bonds of cyclohexane at room temperature, providing insights into potential catalytic mechanisms that could be harnessed for synthetic applications (Kaizer et al., 2004).
Synthesis of Complexes
Research has been conducted on synthesizing and characterizing metal complexes with ligands based on or similar to N-Methyl-N-(4-pyridylmethyl)amine. These complexes have been studied for their structural properties and potential applications in various fields, including material science and catalysis (Kyran et al., 2015).
Organic Synthesis
In organic synthesis, derivatives of N-Methyl-N-(4-pyridylmethyl)amine have been utilized in the development of new synthetic methodologies. For example, the compound has been used in the synthesis of polysubstituted 1,4-dihydropyridines via a three-component reaction, showcasing its utility in facilitating complex organic transformations (Balalaie et al., 2013).
Material Science
The compound and its derivatives have found applications in material science, particularly in the synthesis of polymers and materials with specific electronic properties. This includes the development of novel aromatic poly(amine-imide)s bearing a pendent triphenylamine group, highlighting its role in the creation of materials with unique thermal, photophysical, and electrochemical characteristics (Cheng et al., 2005).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to store under inert gas (nitrogen or Argon) at 2–8 °C .
properties
IUPAC Name |
N-methyl-1-pyridin-4-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-8-6-7-2-4-9-5-3-7;;/h2-5,8H,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQFZPRZKPZRJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NC=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590040 | |
Record name | N-Methyl-1-(pyridin-4-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128739-16-2 | |
Record name | N-Methyl-1-(pyridin-4-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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